

An In-depth Technical Guide to 3,3-Dimethylpentan-1-ol

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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylpentan-1-ol is a primary alcohol with a unique branched structure that lends it particular physical and chemical properties. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and general synthetic approaches. Due to the limited availability of public domain experimental data, this document also discusses the expected spectroscopic characteristics based on its structure and provides general information on the biological effects of primary alcohols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

3,3-Dimethylpentan-1-ol, a structural isomer of heptanol, is characterized by a pentyl chain with two methyl groups attached to the third carbon atom and a primary hydroxyl group at the first position.

Chemical Identifiers:

- IUPAC Name: **3,3-Dimethylpentan-1-ol**[\[1\]](#)
- Chemical Formula: $C_7H_{16}O$ [\[1\]](#)[\[2\]](#)

- CAS Number: 19264-94-9[1][2]
- Canonical SMILES: CCC(C)(C)CCO[2]
- InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3,3-Dimethylpentan-1-ol** is presented in the table below. It is important to note that some of these values are predicted or estimated due to the scarcity of experimentally determined data in peer-reviewed literature.

Property	Value	Source
Molecular Weight	116.20 g/mol	[1][2]
Boiling Point	167 °C	[2]
Density	0.828 g/cm ³	[2]
Refractive Index	1.426	[2]
LogP (predicted)	2.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]

Spectroscopic Data (Predicted)

Detailed experimental spectra for **3,3-Dimethylpentan-1-ol** are not readily available in public spectral databases. However, based on its molecular structure, the expected spectral characteristics can be predicted. For comparison, data for the structurally related alkane, 3,3-dimethylpentane, is available and can provide some insights into the signals expected from the carbon backbone.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3,3-Dimethylpentan-1-ol** is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6	Triplet	2H	-CH ₂ -OH
~1.5	Triplet	2H	-C(CH ₃) ₂ -CH ₂ -
~1.2	Quartet	2H	-CH ₂ -CH ₃
~0.9	Singlet	6H	-C(CH ₃) ₂ -
~0.8	Triplet	3H	-CH ₂ -CH ₃
Variable	Singlet	1H	-OH

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the seven carbon atoms in their unique chemical environments.

Chemical Shift (ppm)	Assignment
~60-65	-CH ₂ -OH
~45-50	-C(CH ₃) ₂ -CH ₂ -
~35-40	-C(CH ₃) ₂ -
~25-30	-C(CH ₃) ₂ -
~20-25	-CH ₂ -CH ₃
~10-15	-CH ₂ -CH ₃
~5-10	gem-dimethyl carbons

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3,3-Dimethylpentan-1-ol** is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3200-3600 (broad)	O-H stretch	Alcohol
2850-3000	C-H stretch	Aliphatic
1450-1470	C-H bend	Aliphatic
1365-1385	C-H bend (gem-dimethyl)	Alkane
1050-1150	C-O stretch	Primary Alcohol

Mass Spectrometry (Predicted)

The mass spectrum of **3,3-Dimethylpentan-1-ol** would likely show a molecular ion peak (M⁺) at m/z = 116. Common fragmentation patterns for primary alcohols would be expected, including the loss of water (M-18) and alpha-cleavage.

Synthesis of 3,3-Dimethylpentan-1-ol

While specific, detailed experimental protocols for the synthesis of **3,3-Dimethylpentan-1-ol** are not widely published, a general and plausible synthetic route involves the hydroboration-oxidation of a corresponding alkene. A common precursor would be 3,3-dimethyl-1-pentene.

General Experimental Protocol: Hydroboration-Oxidation of 3,3-Dimethyl-1-pentene

Disclaimer: This is a generalized protocol and has not been optimized for **3,3-Dimethylpentan-1-ol**. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

- 3,3-Dimethyl-1-pentene
- Borane-tetrahydrofuran complex (BH₃-THF)

- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide (H₂O₂), 30% solution
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- A dry, nitrogen-flushed round-bottom flask is charged with 3,3-dimethyl-1-pentene and anhydrous THF.
- The solution is cooled in an ice bath.
- A solution of BH₃-THF is added dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The flask is cooled again in an ice bath, and a solution of NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂.
- The mixture is stirred at room temperature for a few hours.
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by distillation.

Below is a conceptual workflow of this synthesis.



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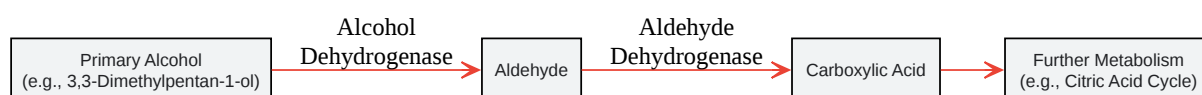
Caption: General workflow for the synthesis of **3,3-Dimethylpentan-1-ol**.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of **3,3-Dimethylpentan-1-ol**. However, general effects of primary alcohols on biological systems are known.

Primary alcohols can interact with cell membranes, potentially disrupting their structure and function. They are also known to be metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase. The biological effects of simple alcohols are often attributed to their interactions with proteins rather than lipids in cell membranes.

The diagram below illustrates a simplified, generalized pathway for the metabolism of a primary alcohol.



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Caption: Generalized metabolic pathway of a primary alcohol.

Conclusion

3,3-Dimethylpentan-1-ol is a primary alcohol with a defined structure and predictable physicochemical properties. While detailed experimental data, particularly spectroscopic and comprehensive biological activity studies, are not widely available, this guide provides a foundational understanding of this molecule. The provided general synthetic protocol and predicted spectral data can serve as a starting point for researchers interested in the synthesis

and characterization of this compound. Further research is warranted to fully elucidate its chemical and biological profile.

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References

- 1. 3,3-Dimethylpentan-1-ol | C₇H₁₆O | CID 4220190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dimethylpentan-1-ol | lookchem [lookchem.com]
- 3. C₇H₁₆ infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3,3-Dimethylpentane(562-49-2) ¹H NMR spectrum [chemicalbook.com]
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